molecular formula C8H7BrN2O B7537166 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide

4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide

Cat. No. B7537166
M. Wt: 227.06 g/mol
InChI Key: CMAZHDPBFWCHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BRP belongs to the class of pyrrole carboxamides and has a molecular formula of C8H7BrN2O.

Mechanism of Action

4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide exerts its therapeutic effects through the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell growth, apoptosis, and inflammation. Inhibition of GSK-3β has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity towards GSK-3β inhibition. This allows for targeted therapeutic effects without affecting other cellular processes. However, one limitation of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, the development of more water-soluble derivatives of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide could expand its use in various lab experiments.
In conclusion, 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide is a chemical compound with potential therapeutic properties that has gained significant attention in scientific research. Its specificity towards GSK-3β inhibition and various therapeutic effects make it a promising candidate for the treatment of various diseases. Further research and development of 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide could lead to new and innovative treatments for various diseases.

Synthesis Methods

4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxytetrahydrofuran with 2-bromoacetyl bromide, followed by the reaction of the resulting product with propargylamine. The final product is obtained by the reaction of the intermediate with acetic anhydride and pyridine.

Scientific Research Applications

4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-bromo-N-prop-2-ynyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h1,4-5,11H,3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAZHDPBFWCHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(prop-2-YN-1-YL)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.